![molecular formula C13H9BrF2O B7871786 (4-Bromophenyl)(3,4-difluorophenyl)methanol](/img/structure/B7871786.png)
(4-Bromophenyl)(3,4-difluorophenyl)methanol
Overview
Description
(4-Bromophenyl)(3,4-difluorophenyl)methanol is an organic compound with the molecular formula C13H9BrF2O It consists of a methanol group attached to a 4-bromophenyl ring and a 3,4-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(3,4-difluorophenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3,4-difluorophenylmagnesium bromide (Grignard reagent). The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(3,4-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-bromophenyl)(3,4-difluorophenyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(3,4-difluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(3,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(3,4-difluorophenyl)ketone
- (4-Bromophenyl)(3,4-difluorophenyl)amine
- (4-Bromophenyl)(3,4-difluorophenyl)ether
Uniqueness
(4-Bromophenyl)(3,4-difluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Biological Activity
(4-Bromophenyl)(3,4-difluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound this compound is characterized by the presence of both bromine and fluorine substituents on its phenyl rings. The molecular formula is , and its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for these molecular targets .
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, structural analogs have shown effective inhibition of microtubule assembly and enhanced caspase-3 activity in breast cancer cell lines .
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which may be linked to its ability to inhibit specific inflammatory pathways.
Comparative Biological Activity
A comparative analysis with related compounds reveals distinct biological profiles:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Potential | Enzyme inhibition, receptor modulation |
(3,4-Difluorophenyl)methanol | Low | Moderate | Direct enzyme interaction |
(4-Fluorophenyl)(phenyl)methanol | High | Low | Microtubule destabilization |
Study 1: Anticancer Properties
A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that the compound could induce significant morphological changes at concentrations as low as 1.0 μM and enhance apoptotic markers at higher concentrations .
Study 2: Enzyme Interaction
Research has shown that the compound interacts with specific receptors involved in inflammatory responses. In vitro assays demonstrated that it could inhibit the activation of NF-kB pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
(4-bromophenyl)-(3,4-difluorophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYHOEFIAYOJQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)F)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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